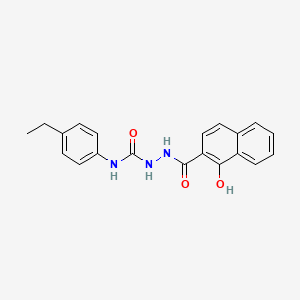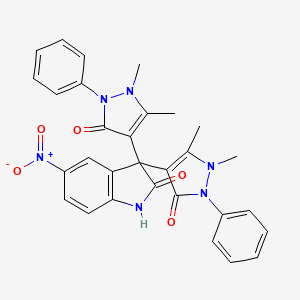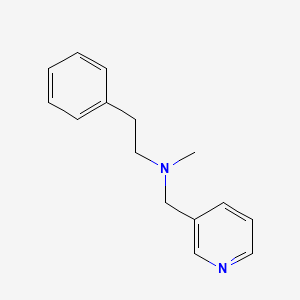
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The purpose of
Applications De Recherche Scientifique
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have anti-inflammatory, antioxidant, and antiviral properties.
Mécanisme D'action
The mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research is in the development of new anticancer therapies. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new cancer treatments. Additionally, research could focus on the mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) to gain a better understanding of how it works in the body. Finally, research could focus on the synthesis of this compound to develop more efficient and cost-effective methods of production.
In conclusion, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. This compound has been found to have potent anticancer activity, as well as anti-inflammatory, antioxidant, and antiviral properties. While the synthesis of this compound is complex, further research could lead to the development of new cancer treatments and a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a complex process that involves several steps. The first step is the synthesis of 5-ethyl-1H-indole-2,3-dione, which is achieved by the condensation of ethyl acetoacetate and o-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to 5-ethyl-1H-indole-2,3-dione hydrazone using sodium borohydride. Finally, the 2-pyridinylhydrazine is added to the reaction mixture, resulting in the formation of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
Propriétés
IUPAC Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-10-6-7-12-11(9-10)14(15(20)17-12)19-18-13-5-3-4-8-16-13/h3-9,17,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWORUYIZQYVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-ethoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5119137.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)

![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5119165.png)
![N-(4-acetylphenyl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119174.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)